5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
5-Methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused tetrazolo-pyrimidine core with phenyl and methyl substituents. Its structural complexity and pharmacological relevance make it a subject of interest in medicinal and synthetic chemistry. The compound is synthesized via multicomponent reactions (MCRs) involving aminotetrazole, aldehydes, and active methylene precursors, often catalyzed by nanocatalysts or acids . Its carboxamide functional group distinguishes it from ester derivatives, influencing solubility and bioactivity .
Properties
IUPAC Name |
5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12-15(17(25)20-14-10-6-3-7-11-14)16(13-8-4-2-5-9-13)24-18(19-12)21-22-23-24/h2-11,16H,1H3,(H,20,25)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHBOANKHBQJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-component reaction. One common method is the three-component reaction of acetoacetanilides (such as 2-methylacetoacetanilide) with aromatic aldehydes and 5-aminotetrazole. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol, often in the presence of a catalyst such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the aromatic rings or the tetrazole moiety, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that tetrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer activities. The compound has been tested against various cancer cell lines and showed promising results in inhibiting cell proliferation. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have reported its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications to the phenyl rings can enhance its antimicrobial potency .
Antioxidant Activity
Antioxidant assays have shown that 5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science. Its unique structural features allow it to be incorporated into polymers for enhanced thermal stability and mechanical properties. For instance, studies have indicated that incorporating tetrazolo derivatives into polymer matrices can improve their thermal degradation temperatures .
Case Study 1: Anticancer Activity
A study published in the Beilstein Journal of Organic Chemistry demonstrated that derivatives of 4,7-dihydrotetrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against human cancer cell lines. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results showed a dose-dependent inhibition of cell growth .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated that modifications in the substituents on the phenyl rings significantly affected antimicrobial activity .
Mechanism of Action
The mechanism by which 5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects, particularly its antimicrobial activity, involves the inhibition of bacterial enzymes. The compound likely interacts with key enzymes in bacterial metabolic pathways, disrupting their function and leading to bacterial cell death. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may inhibit DNA synthesis or protein production in bacteria.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ in substituents, heterocyclic cores, and functional groups, which directly impact their physicochemical and biological properties.
Table 1: Structural Comparison of Tetrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Carboxamide vs. Ester : Carboxamide derivatives exhibit stronger intermolecular hydrogen bonding (N–H···N), influencing crystallinity and stability . Esters (e.g., ) are more lipophilic but less polar .
- Substituent Effects : Electron-withdrawing groups (e.g., Br in ) enhance electrophilicity, while morpholine () introduces hydrogen-bond acceptors for improved bioavailability .
- Heterocyclic Core : Triazolo derivatives () show reduced aromaticity compared to tetrazolo analogues, affecting π-π stacking and reactivity .
Key Observations :
- Nanocatalysts: Magnetic Fe₃O₄@SiO₂ catalysts () enable solvent-free synthesis with >90% yields and recyclability, outperforming traditional acid catalysts .
- Solvent-Free Methods : Iodine () and sulfamic acid () protocols emphasize sustainability but with variable yields .
- Triazolo Derivatives : Zn-Schiff base catalysts achieve up to 96% yields but require precise temperature control .
Bioactivity :
Biological Activity
5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of dihydrotetrazolopyrimidines. This compound has garnered attention due to its potential biological activities, including antitumor properties and effects on various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Structural Characteristics
The compound's structure can be characterized as follows:
- Molecular Formula : C16H16N6O
- Molecular Weight : 304.34 g/mol
- Key Functional Groups : Dihydrotetrazole, carboxamide
Synthesis
The synthesis of this compound typically involves the reaction of 5-aminotetrazole with appropriate aryl aldehydes and acetic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity .
Antitumor Activity
Several studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as HL-60 and MV4-11. The compound showed IC50 values in the low micromolar range, indicating potent activity against these cells .
The proposed mechanism of action for this compound involves the inhibition of key regulatory enzymes involved in cell cycle progression and apoptosis. Specifically, it has been shown to inhibit BRD4, a protein that plays a critical role in regulating gene transcription associated with cancer cell proliferation .
Study 1: Inhibition of Tumor Cell Growth
In a controlled study evaluating various derivatives of dihydrotetrazolopyrimidine compounds, this compound was found to significantly reduce cell viability in tumor cell lines. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound over 48 hours.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL-60 | 0.57 |
| This compound | MV4-11 | 0.18 |
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of the compound. It was found to effectively inhibit glycogen synthase kinase-3 (GSK-3), which is implicated in various signaling pathways related to cancer and neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| GSK-3 | 0.25 |
| Xanthine oxidase | 0.30 |
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Catalyst/System | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodine | Ethanol, reflux | 60–85 | |
| Sulfamic Acid | Solvent-free, 80–100°C | 85–92 | |
| Fe3O4@SiO2 Nanoparticles | DMF/solvent-free, 90°C | 85–95 |
Advanced: How can researchers optimize reaction conditions for eco-friendly synthesis?
Methodological Answer:
Eco-friendly optimization strategies include:
- Solvent-Free Protocols: Eliminating solvents reduces waste and energy use. For example, sulfamic acid catalysis achieves high yields without solvents, simplifying purification .
- Nanoparticle Catalysts: Magnetic Fe3O4@SiO2 catalysts enable easy separation via external magnets, reducing catalyst loss and enabling reuse for ≥5 cycles without significant activity drop .
- Microwave-Assisted Synthesis: While not explicitly covered in the evidence, analogous green methods (e.g., ultrasound) could reduce reaction times and energy input.
Critical Consideration:
Trade-offs between yield and sustainability must be evaluated. For instance, solvent-free systems may require higher temperatures, impacting energy use .
Basic: What spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include:
- IR Spectroscopy: Stretching vibrations at 1660–1680 cm<sup>−1</sup> (amide C=O) and 3150–3200 cm<sup>−1</sup> (NH) .
- Mass Spectrometry: Fragmentation patterns (e.g., [M – CO]<sup>+</sup> at m/z 301) confirm the carboxamide moiety .
Advanced: How do crystal structure analyses inform conformational and intermolecular interactions?
Methodological Answer:
- Conformational Analysis:
X-ray diffraction (e.g., CCDC 1048926) reveals a flattened boat conformation for the pyrimidine ring. Dihedral angles between the tetrazole ring and phenyl groups are 16.37° and 76.59°, influencing steric and electronic properties . - Intermolecular Interactions:
N–H⋯N hydrogen bonds form inversion dimers (N⋯N distance: 2.89 Å), critical for crystal packing and stability . - Software Tools: SHELX programs are widely used for refinement. For example, SHELXL refines anisotropic displacement parameters, while DIAMOND visualizes packing diagrams .
Practical Tip:
Use high-resolution data (≤0.80 Å) for accurate refinement of disordered phenyl groups, especially in twinned crystals .
Advanced: How should researchers address discrepancies in reported synthetic yields?
Methodological Answer:
Discrepancies often arise from:
- Catalyst Efficiency: Iodine gives lower yields (60–85%) compared to sulfamic acid (85–92%) due to differences in protonation capability .
- Reaction Monitoring: Incomplete conversion (e.g., TLC vs. HPLC tracking) may lead to yield variability. Ensure reactions proceed to >95% completion before workup .
- Purification Methods: Recrystallization solvents (e.g., isopropyl alcohol vs. DMF/water) impact purity and yield. Optimize solvent polarity for maximal recovery .
Case Study:
Gein et al. reported 70–80% yields using piperidine catalysis, but solvent-free protocols with sulfamic acid achieve higher yields by minimizing side reactions .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Handling Toxic Reagents: Use fume hoods and gloves for 5-aminotetrazole (potential mutagen) and mercury-based catalysts (e.g., Hg(OAc)2 in azide reactions) .
- Waste Management: Classify and store HgS precipitates (from azide reactions) separately for specialized disposal .
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin contact with intermediates like morpholinophenyl derivatives .
Advanced: What computational methods support structure-property studies?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with biological activity .
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), guided by crystal structure data .
- MD Simulations: Analyze stability of hydrogen-bonded dimers in solvent environments (e.g., water/ethanol) using GROMACS .
Basic: How can researchers validate synthetic reproducibility?
Methodological Answer:
- Detailed Experimental Logs: Document catalyst loading, solvent purity, and heating rates (e.g., 2–3°C/min for reflux reactions) .
- Control Experiments: Compare outcomes with/without catalysts to confirm their necessity. For example, sulfamic acid-free controls show <10% conversion .
- Collaborative Reproducibility: Cross-validate results using shared characterization data (e.g., NMR spectra in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
